molecular formula C11H15I B8762359 1-(tert-Butyl)-3-iodo-5-methylbenzene

1-(tert-Butyl)-3-iodo-5-methylbenzene

Cat. No.: B8762359
M. Wt: 274.14 g/mol
InChI Key: MRUDJOSURZNYSM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-iodo-5-methylbenzene is a sterically hindered aromatic compound designed for research and development applications. This substituted benzene features an iodine atom at the meta position relative to a tert-butyl group, making it a valuable intermediate in synthetic organic chemistry. The tert-butyl group confers significant steric and electronic influence on reaction pathways, while the iodine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . Researchers can leverage this compound to construct complex biaryl structures or to introduce the 3-iodo-5-(tert-butyl)phenyl motif into larger molecular frameworks, which is a common strategy in materials science and pharmaceutical research . The compound is related to other research-grade chemicals like 1,3-Di-tert-butyl-5-methylbenzene, which is documented for use in multi-step synthetic processes to create functionalized molecules . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15I

Molecular Weight

274.14 g/mol

IUPAC Name

1-tert-butyl-3-iodo-5-methylbenzene

InChI

InChI=1S/C11H15I/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3

InChI Key

MRUDJOSURZNYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)C(C)(C)C

Origin of Product

United States

Preparation Methods

Key Considerations:

  • Directing Effects :

    • The tert-butyl group is a strong electron-donating, meta -directing substituent.

    • The methyl group is a weakly activating, ortho/para -directing substituent.

    • Iodine, once introduced, is a deactivating, meta -directing group.

Method 1.1: Sequential Substitution

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions enable the formation of carbon–halogen bonds under controlled conditions. This approach is particularly effective for introducing iodine into pre-functionalized aromatic systems.

Method 2.1: Suzuki-Miyaura Coupling

While Suzuki coupling typically involves boronic acids and aryl halides, iodine can be introduced via alternative routes. For example:

  • Halogen Exchange : Convert a brominated or chlorinated precursor to iodinated using a strong reducing agent (e.g., CuI).

  • Coupling : React the iodinated intermediate with a tert-butyl-substituted boronic acid.

Limitations :

  • Requires pre-functionalized starting materials.

  • Limited scalability due to stoichiometric reagents.

Method 2.2: Direct Arylation

Palladium-catalyzed direct arylation (PDA) bypasses the need for pre-halogenation. A representative protocol involves:

  • Catalyst : Pd(OAc)₂ with AgOAc as a co-catalyst.

  • Solvent : Hexafluoroisopropanol (HFIP) or 1,2-dichloroethane (DCE).

  • Substrate : 1-tert-Butyl-5-methylbenzene with a directing group (e.g., carboxylic acid).

Example Protocol :

  • Step 1 : Introduce a carboxylic acid directing group at position 3.

  • Step 2 : Perform Pd-mediated iodination ortho to the directing group.

  • Step 3 : Remove the directing group.

Key Data :

SubstrateCatalyst SystemSolventYield (%)Reference
1-tert-Butyl-5-methylbenzenePd(OAc)₂/AgOAcHFIP45–60
3-Iodo-5-methylbenzene[Cp*IrCl₂]₂/NISDCE70–85

Radical Iodination

Radical-based methods offer a pathway for iodination without requiring directing groups. N-Iodoamides (e.g., N-iodosuccinimide, NIS) are commonly used.

Method 3.1: TBAI-PIDA System

A chemoselective iodination protocol using tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) achieves high regioselectivity for terminal alkynes. While this method targets alkynes, analogous strategies could apply to aromatic systems:

  • Mechanism : TBAI acts as an iodine source, while PIDA generates the iodinating species.

  • Application : React 1-tert-Butyl-5-methylbenzene with TBAI/PIDA in MeCN or HFIP.

Example Reaction :

1-tert-Butyl-5-methylbenzeneTBAI, PIDA, CH₃CNThis compound\text{1-tert-Butyl-5-methylbenzene} \xrightarrow{\text{TBAI, PIDA, CH₃CN}} \text{this compound}

Advantages :

  • High chemoselectivity for iodine incorporation.

  • Room-temperature operation.

Iodine Electrophilic Cyclization

This method leverages iodine’s electrophilic properties to construct polycyclic systems. For example, iodine can cyclize diynes to form iodobenzofurans. While less directly applicable, analogous strategies could be adapted for linear aromatics.

Comparative Analysis of Methods

The choice of method depends on starting material availability, desired yield, and functional group tolerance.

MethodAdvantagesLimitations
Electrophilic Iodination Simple, cost-effectivePoor regioselectivity; requires directing groups
Palladium-Catalyzed Coupling High selectivity; scalableExpensive catalysts; multi-step synthesis
Radical Iodination Mild conditions; no directing groupsLimited to specific substrates
Ir-Catalyzed C–H Activation Regioselective; efficientRequires specialized catalysts

Characterization and Stability

This compound is characterized by:

  • 1H NMR : Peaks at δ 7.58 (s, 1H), 2.31 (s, 3H), 1.27 (s, 9H).

  • 13C NMR : Signals at δ 153.77 (C–I), 140.50 (C–CH₃), 33.41 (C(CH₃)₃).

  • Stability : Stable at 4°C for months; sensitive to light and moisture .

Chemical Reactions Analysis

1-(tert-Butyl)-3-iodo-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(tert-Butyl)-3-iodo-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-Butyl)-3-iodo-5-methylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This makes the compound a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(tert-Butyl)-3-iodo-5-methylbenzene, it is compared to structurally analogous compounds below.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications
This compound C₁₁H₁₅I 274.14 g/mol 1: tert-Butyl, 3: I, 5: CH₃ High steric bulk; iodine enhances cross-coupling reactivity.
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (QY-9217) C₁₇H₂₅NO₄ 307.4 g/mol Pyrrolidine backbone with tert-butyl ester and methoxyphenyl groups Stable under recommended conditions; used in pharmaceutical intermediates .
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (PK00971E-2) C₁₄H₁₈FNO₂ 251.3 g/mol Cyclopropyl and fluorophenyl substituents Low hazard profile (no GHS classification); research applications in fluorinated analogs .
tert-Butyl 3-formylazetidine-1-carboxylate C₉H₁₅NO₃ 185.22 g/mol Azetidine with formyl and tert-butyl groups Moderate solubility in organic solvents; used in peptide synthesis .

Reactivity and Stability

  • Steric Effects : The tert-butyl group in this compound imposes significant steric hindrance, reducing reactivity at the ortho positions compared to less bulky analogs like tert-butyl carbamates .
  • Halogen Influence : Iodine’s polarizability and weak C–I bond make it superior to chlorine or bromine in facilitating cross-coupling reactions. For instance, fluorophenyl analogs (e.g., PK00971E-2) exhibit lower reactivity in such reactions due to fluorine’s strong C–F bond .
  • Thermal Stability : The tert-butyl group enhances thermal stability, as seen in QY-9217, which remains stable under standard storage conditions .

Q & A

Q. What are the common synthetic routes for preparing 1-(tert-Butyl)-3-iodo-5-methylbenzene, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves electrophilic iodination of a pre-functionalized tert-butyl-methylbenzene precursor. Iodine monochloride (ICl) in the presence of FeCl₃ as a Lewis acid catalyst is effective, leveraging the methyl group’s directing effects. Stepwise approaches, as seen in tert-butyl carbamate syntheses, suggest using protecting groups to prevent substitution at the tert-butyl position . Optimization includes controlling temperature (0–25°C) and iodinating agent-to-substrate ratios (1:1.2 molar ratio) to minimize di-iodination. Reaction progress should be monitored via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • ¹H NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (9H), while the methyl group resonates near 2.3 ppm (singlet).
  • ¹³C NMR : Tert-butyl carbons appear at 29–35 ppm (CH₃) and 50–55 ppm (quaternary C). The iodine substituent deshields adjacent carbons.
  • MS (EI) : Molecular ion [M]⁺ at m/z 274.03 (C₁₁H₁₅I).
  • IR : C-I stretches (~500–600 cm⁻¹) and absence of carbonyl peaks confirm structure .

Q. How does the tert-butyl group influence the compound’s solubility and stability under varying experimental conditions?

The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane, ether) due to its bulky, hydrophobic nature. Stability studies on analogous tert-butyl carbamates show degradation under strong acids (e.g., H₂SO₄) or prolonged heating (>100°C). Storage at 2–8°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methyl groups influence regioselectivity in further substitution reactions?

The tert-butyl group’s steric bulk directs electrophiles to the para position relative to the methyl group. Computationally, DFT studies (B3LYP/6-31G*) on bromo/fluoro analogs show that the methyl group’s electron-donating nature is counterbalanced by steric hindrance from tert-butyl . Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential para-substitution, avoiding steric clashes .

Q. What strategies mitigate side reactions like deiodination or tert-butyl cleavage during functionalization?

  • Deiodination : Use mild reducing agents (e.g., Na₂S₂O₃ in THF/H₂O) at 0–10°C.
  • tert-Butyl stability : Avoid strong acids; employ silylation or other protecting groups.
  • Cross-coupling : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O at 80°C minimizes decomposition, as shown in Suzuki reactions of tert-butyl carbamates .

Q. How can computational chemistry predict reactivity in novel reaction environments?

DFT (B3LYP/6-31G*) models electronic effects, while PCM simulations assess solvent interactions. For example, trifluoromethyl analogs demonstrate how bulky groups alter reaction barriers . Tools like Gaussian or RDKit enable virtual screening of conditions (e.g., solvent polarity, catalyst choice) to reduce experimental iterations .

Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., competing substitution pathways)?

  • HPLC-MS : Quantifies by-products (e.g., di-iodinated species).
  • Kinetic studies : Compare Arrhenius plots under varying temperatures to identify dominant pathways.
  • Isotopic labeling : ¹³C or ²H tracing clarifies mechanistic steps, as applied in tert-butyl indazole carboxylate studies .

Methodological Considerations

  • Synthetic Planning : Retrosynthetic AI tools (e.g., Reaxys, Pistachio) propose routes using tert-butyl intermediates .
  • Stability Testing : Accelerated degradation studies (40–60°C, 75% RH) predict shelf-life, guided by ECHA protocols .
  • Regioselectivity Analysis : Combine NOESY NMR (steric interactions) with NBO calculations (electron density distribution) .

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